2-Amino-4-(difluoromethyl)-5-fluorobenzoic acid
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Overview
Description
2-Amino-4-(difluoromethyl)-5-fluorobenzoic acid is an organic compound that features both amino and carboxylic acid functional groups, along with difluoromethyl and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(difluoromethyl)-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as difluoromethyl iodide under basic conditions . The fluorine substituent can be introduced via electrophilic fluorination using reagents like Selectfluor . The amino group is often introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . Additionally, the use of recyclable catalysts and green chemistry principles can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(difluoromethyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoic acids .
Scientific Research Applications
2-Amino-4-(difluoromethyl)-5-fluorobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(difluoromethyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl and fluorine substituents can enhance binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . The amino group can participate in nucleophilic attacks, while the carboxylic acid group can form ionic interactions with positively charged residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)-5-fluorobenzoic acid: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
2-Amino-4-(difluoromethyl)-5-chlorobenzoic acid: Similar structure but with a chlorine substituent instead of fluorine.
Uniqueness
2-Amino-4-(difluoromethyl)-5-fluorobenzoic acid is unique due to the presence of both difluoromethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity . The combination of these groups can enhance the compound’s stability and binding affinity in various applications .
Properties
IUPAC Name |
2-amino-4-(difluoromethyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-5-1-4(8(13)14)6(12)2-3(5)7(10)11/h1-2,7H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVUZWQMPAADGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C(=O)O)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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